molecular formula C19H23NO4 B3019769 Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid CAS No. 219297-10-6

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Cat. No.: B3019769
CAS No.: 219297-10-6
M. Wt: 329.396
InChI Key: RKULNBHGHIPRGC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid is a chiral amino acid derivative that features a naphthyl group attached to the butyric acid backbone. This compound is often used in peptide synthesis due to its unique structural properties, which can impart specific characteristics to the resulting peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupCommon reagents used in these reactions include Boc anhydride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for Boc-®-3-Amino-4-(2-naphthyl)-butyric acid may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can lead to naphthoquinones, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and as a building block for various organic compounds.

    Biology: Employed in the study of protein structure and function due to its ability to introduce specific structural motifs into peptides.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Boc-®-3-Amino-4-(2-naphthyl)-butyric acid exerts its effects is primarily through its incorporation into peptides and proteins. The naphthyl group can interact with various molecular targets, influencing the structure and function of the resulting peptides. This can affect pathways involved in cellular signaling, enzyme activity, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-Amino-3-(2-naphthyl)propionic acid: Similar in structure but with a different backbone length.

    Boc-®-3-Amino-4-(1-naphthyl)-butyric acid: Similar but with the naphthyl group attached at a different position.

Uniqueness

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid is unique due to its specific structural configuration, which can impart distinct properties to peptides and proteins. This makes it valuable for applications requiring precise control over molecular interactions and structural motifs .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULNBHGHIPRGC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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